molecular formula C6H14NO8P B1209461 Sn-glycero-3-phosphoserine

Sn-glycero-3-phosphoserine

Cat. No. B1209461
M. Wt: 259.15 g/mol
InChI Key: ZWZWYGMENQVNFU-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sn-glycero-3-phosphoserine is a glycerol 1-phosphoserine in which the glycero portion has R-configuration. It is a conjugate acid of a sn-glycero-3-phosphoserine(1-).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of New Ether Glycerophospholipids : Research has explored the synthesis of glycerophospholipids, such as Sn-glycero-3-phosphoserine, focusing on structurally related compounds for potential applications in biomolecular studies and material sciences (García, 1991).

  • Structural Analysis of Glycerophosphatidylserine : Techniques like positive ion fast atom bombardment mass spectrometry have been utilized for the structural analysis of Sn-glycero-3-phosphoserine, aiding in the understanding of its molecular composition and potential biological applications (Chen, Kirschner, & Traldi, 1990).

Biological and Membrane Studies

  • Phase Behavior in Membrane Systems : The non-ideal mixing and phase separation of Sn-glycero-3-phosphoserine in model membranes has been studied, providing insights into its role in biological membrane dynamics (Hinderliter, Huang, & Feigenson, 1994).

  • Phosphatidylserine Biosynthesis in Liver : Investigations into the biosynthesis of phosphatidylserine in the liver have included studying the conversion of Sn-glycero-3-phosphoserine, revealing its importance in the formation of certain phospholipids (Holub, 1980).

Pharmaceutical and Biomedical Applications

  • Gene and Drug Delivery Systems : Research into sugar-based gemini surfactants, including Sn-glycero-3-phosphoserine, has demonstrated their potential as carriers in gene and drug delivery, owing to their unique phase behavior and aggregation properties (Scarzello et al., 2006).

  • Respiratory Gene Delivery : Lipid-based dried powders, including Sn-glycero-3-phosphoserine, have been explored for respiratory gene delivery, indicating its utility in the development of non-viral vectors for therapeutic gene expression (Colonna, Conti, Genta, & Alpar, 2008).

Analytical and Chemical Studies

  • Capillary Electrophoresis with Phospholipid Additives : Utilization of phospholipids like Sn-glycero-3-phosphoserine in capillary electrophoresis has been examined to enhance the separation of certain biochemical compounds, demonstrating its analytical applications (Luo, Archer-Hartmann, & Holland, 2010).

  • Quantitative Analysis in Mass Spectrometry : Negative-ion fast-atom bombardment mass spectrometry has been employed for the quantitative analysis of Sn-glycero-3-phosphoserine, highlighting its significance in precise analytical measurements (Chen, Kirschner, & Benefenati, 1990).

properties

Product Name

Sn-glycero-3-phosphoserine

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1

InChI Key

ZWZWYGMENQVNFU-UHNVWZDZSA-N

Isomeric SMILES

C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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